1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of azetidine and triazole rings
Mechanism of Action
Target of action
The compound contains an azetidine ring and a 1,2,3-triazole ring. Azetidine derivatives have been used in the synthesis of various bioactive compounds . 1,2,3-Triazoles are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical pathways
Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it might affect. Compounds containing a triazole ring have been found to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
Some azetidine derivatives, such as l-084, have been found to exhibit high bioavailability in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. . This method is efficient for synthesizing functionalized azetidines, which are then further reacted to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of advanced organic synthesis techniques, such as continuous flow chemistry, to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and triazole derivatives, such as:
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Uniqueness
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is unique due to its specific combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-7-5-6-10-19(15)20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-8-3-2-4-9-18/h2-11,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXRRTXNFKHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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